molecular formula C17H16N2O2S2 B2796928 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-23-9

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2796928
CAS No.: 941971-23-9
M. Wt: 344.45
InChI Key: YIYJLIOMZFQMPA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic benzothiazole derivative supplied for research use only. This compound is intended for use in scientific and laboratory research and is not approved for use in humans or animals as a drug or for any other purpose. Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry and are extensively investigated for their potent biological activities, particularly in the field of oncology . These compounds have demonstrated promising anticancer activity against a diverse panel of human cancer cell lines, including mammary and ovarian tumour cell lines, through a multitude of mechanisms . Some benzothiazole analogues have been shown to potently inhibit tumour-associated carbonic anhydrase, an enzyme that is overexpressed in hypoxic tumours and represents a valuable drug target . Other derivatives have been reported to direct tumor cells toward apoptotic pathways, a key precondition for anticancer action . The structural features of this compound—specifically the 4-methoxybenzo[d]thiazol-2-yl group linked to a (methylthio)phenyl moiety—are characteristic of this class of bioactive molecules, making it a compound of significant interest for developing novel anticancer agents and probing their mechanisms of action . Researchers can utilize this acetamide derivative as a key intermediate or lead compound in pharmacological profiling and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-4-3-5-14-16(13)19-17(23-14)18-15(20)10-11-6-8-12(22-2)9-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJLIOMZFQMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of thiazole and benzothiazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Features Reference
N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (Target) R1: 4-OCH3; R2: 4-SCH3 ~386.49 (calculated) N/A N/A Methoxy (electron-donating), methylthio (lipophilic)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) R1: p-tolyl; R2: 4-methoxyphenyl 422.54 289–290 75 Piperazine linker, dual aryl groups
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) R1: CF3; R2: propargyloxy 422.39 N/A 61 Trifluoromethyl (electron-withdrawing), propargyloxy (click chemistry handle)
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) R1: 6-OCH3; R2: propargyloxy 394.43 N/A 51 Methoxy at position 6, propargyloxy
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (3) R1: p-OCH3; R2: Cl 296.75 N/A N/A Chloroacetamide, methoxyphenyl

Key Observations

In contrast, trifluoromethyl groups (e.g., Compound 21) reduce electron density but improve metabolic stability .

Synthetic Accessibility :

  • Compounds with propargyloxy groups (e.g., 21, 22) utilize click chemistry for modular synthesis, achieving moderate yields (51–61%) .
  • Piperazine-linked derivatives (e.g., Compound 13) require multi-step syntheses but achieve higher yields (75–86%) due to stable intermediates .

Thermal Stability :

  • Piperazine derivatives (e.g., Compounds 13–18) exhibit high melting points (269–303°C), suggesting strong crystalline packing and thermal stability . Data for the target compound is lacking but predicted to align with benzothiazole analogs (~250–300°C).

Biological Relevance :

  • Piperazine-acetamide hybrids () show promise as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications, with IC50 values <10 µM .
  • Trifluoromethyl-substituted benzothiazoles () are explored as multitarget ligands for Alzheimer’s disease , targeting kinases and amyloid-beta aggregation .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

1. Compound Overview

This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The compound's structure can be broken down as follows:

  • Thiazole moiety : Imparts biological activity.
  • Methoxy group : Enhances solubility and bioavailability.
  • Methylthio group : May influence pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the methoxy and methylthio substituents via electrophilic aromatic substitution.
  • Coupling with acetamide to form the final product.

3.1 Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
A1E. coli156.7 µM
A1S. aureus179.2 µM
A1P. aeruginosa144.7 µM

These results indicate that the compound exhibits promising antibacterial activity, comparable to established antibiotics.

3.2 Anticancer Activity

Research has also highlighted the anticancer potential of this compound class:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma).
  • Assays Used : MTT assay to assess cell viability and apoptosis induction.

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism
A1A54950Apoptosis induction via caspase activation
A1C675Cell cycle arrest

The compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as a therapeutic agent.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the thiazole ring : Altering these can enhance or reduce activity.
  • Length and nature of side chains : Modifications can significantly affect potency and selectivity.

Case Study 1: Antibacterial Efficacy Against Xanthomonas spp.

A study evaluated the efficacy of this compound against Xanthomonas oryzae, a pathogen affecting rice crops. The compound exhibited significant antibacterial properties with an EC50 value lower than that of conventional treatments, demonstrating its potential as an agricultural biopesticide.

Case Study 2: Anticancer Mechanisms

In vitro studies showed that treatment with this compound led to increased apoptosis in A549 cells, with activation of caspase pathways confirmed through Western blot analysis.

Q & A

Q. What are the challenges in characterizing polymorphic forms, and how are they addressed?

  • Methodological Answer :
  • X-ray Powder Diffraction (XRPD) : Distinguish polymorphs (e.g., Form I vs. Form II) based on diffraction patterns .
  • Solvent Screening : Test crystallization in solvents like ethanol/water mixtures to isolate stable forms .

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